6-Benzyloxy-3-bromo-1H-quinolin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H12BrNO2 |
|---|---|
Molecular Weight |
330.17 g/mol |
IUPAC Name |
3-bromo-6-phenylmethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12BrNO2/c17-14-9-18-15-7-6-12(8-13(15)16(14)19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
InChI Key |
SGLLMRCHWAGXKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C(C3=O)Br |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Route Selection
The synthesis can be conceptualized through two primary disconnections:
-
Benzyloxy Introduction : Protection of a hydroxyl group at position 6 via Williamson ether synthesis.
-
Bromination : Electrophilic aromatic substitution (EAS) or radical-mediated bromination at position 3.
Critical considerations include the order of substitutions (bromination before or after benzylation) and the stability of intermediates under harsh reaction conditions.
Synthesis of the Quinolin-4-one Core Structure
The quinolin-4-one core is typically synthesized via the Gould-Jacobs cyclization, which involves thermal cyclodehydration of aniline-derived β-keto amides. For example, reaction of 2-aminobenzophenone derivatives with diketene yields 4-hydroxyquinoline intermediates, which are subsequently oxidized to the quinolin-4-one. Alternative routes include Pfitzinger condensation or metal-catalyzed cyclizations, though these are less commonly reported for position-specific substitutions.
Introduction of the Benzyloxy Group at Position 6
The hydroxyl group at position 6 is protected as a benzyl ether using benzyl bromide under basic conditions. A representative procedure involves:
-
Reagents : 6-hydroxyquinolin-4(1H)-one, benzyl bromide, potassium carbonate (K₂CO₃).
-
Solvent : Anhydrous acetone or DMF.
This method, adapted from the synthesis of 4-(benzyloxy)benzonitriles, achieves yields of 85–95% with minimal side reactions. The benzyl group remains stable during subsequent bromination steps due to its orthogonal protection under acidic and radical conditions.
Bromination at Position 3
Bromination of the quinolin-4-one scaffold is highly sensitive to substituent effects. Two principal methods have been validated:
Molecular Bromine in Acetic Acid
N-Bromosuccinimide (NBS) in Chloroform
-
Reagents : NBS, chloroform, radical initiators (e.g., AIBN).
-
Mechanism : Radical-mediated bromination, favoring positions with higher spin density.
Comparative Data :
| Method | Yield (%) | Regioselectivity | Side Products |
|---|---|---|---|
| Br₂/AcOH | 72–85 | High (C3) | Di-brominated isomers |
| NBS/CHCl₃ | 65–78 | Moderate | Oxidative byproducts |
Bromination with Br₂ in acetic acid is preferred for its higher regioselectivity, though NBS offers safer handling.
Detailed Experimental Procedures
Stepwise Synthesis of this compound
Step 1: Synthesis of 6-Hydroxyquinolin-4(1H)-one
A mixture of 2-amino-5-hydroxyacetophenone (10 mmol) and ethyl acetoacetate (12 mmol) in polyphosphoric acid (PPA) is heated at 120°C for 6 hours. The crude product is purified via recrystallization (ethanol/water) to yield 6-hydroxyquinolin-4(1H)-one as a pale-yellow solid (68% yield).
Step 2: Benzylation of the 6-Hydroxy Group
6-Hydroxyquinolin-4(1H)-one (5 mmol) is dissolved in anhydrous DMF (30 mL) with K₂CO₃ (15 mmol). Benzyl bromide (6 mmol) is added dropwise, and the mixture is stirred at 56°C for 4 hours. After quenching with ice water, the product is extracted with ethyl acetate and purified via column chromatography (hexane/EtOAc 3:1) to afford 6-benzyloxyquinolin-4(1H)-one (89% yield).
Step 3: Bromination at Position 3
6-Benzyloxyquinolin-4(1H)-one (3 mmol) is dissolved in glacial acetic acid (20 mL). Bromine (3.3 mmol) is added slowly at 0°C, and the mixture is stirred at 25°C for 4 hours. The reaction is quenched with NaHSO₃ solution, and the precipitate is filtered and washed with cold methanol to yield this compound (78% yield).
Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, H-5), 7.89 (s, 1H, H-2), 7.45–7.32 (m, 5H, benzyl), 6.98 (d, J = 8.0 Hz, 1H, H-7), 5.21 (s, 2H, OCH₂Ph), 2.90 (s, 1H, NH).
Challenges and Optimization Insights
-
Regioselectivity in Bromination : Electron-donating groups at C6 (benzyloxy) slightly deactivate the ring, necessitating excess Br₂ for complete conversion.
-
Byproduct Formation : Di-brominated products (e.g., 3,6-dibromo derivatives) are minimized by controlling stoichiometry (Br₂:substrate = 1.1:1).
-
Solvent Effects : Acetic acid enhances protonation of the carbonyl group, directing bromination to C3 over C5.
Comparative Analysis of Alternative Routes
Route A : Bromination before benzylation risks debenzylation under acidic conditions, reducing yields to <50%.
Route B : Sequential benzylation followed by bromination achieves higher overall yields (72% vs. 45%) and simpler purification .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The ketone group at the 4-position can participate in oxidation and reduction reactions, forming alcohols or carboxylic acids.
Coupling Reactions: The benzyloxy group can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Benzyl Alcohol: Used for introducing the benzyloxy group.
Potassium Permanganate or Chromium Trioxide: Used for oxidation.
Major Products
Substituted Quinoline Derivatives: Depending on the substituents introduced via substitution reactions.
Alcohols and Carboxylic Acids: From reduction and oxidation of the ketone group.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 6-Benzyloxy-3-bromo-1H-quinolin-4-one exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate notable antibacterial activity against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 16 µM against methicillin-resistant S. aureus (MRSA) .
Table 1: Antibacterial Activity of Derivatives
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| This compound | 32 | ESBL E. coli |
| Derivative A | 16 | MRSA |
| Derivative B | 8 | Klebsiella pneumoniae |
| Derivative C | 12 | Pseudomonas aeruginosa |
The mechanism by which this compound exerts its antibacterial effects involves disruption of bacterial cell membranes and interference with essential bacterial enzymes, leading to inhibition of growth .
Antimalarial Activity
In addition to its antibacterial properties, this compound has also been investigated for its potential antimalarial activity. A related study highlighted that a bromo-substituted quinolone derivative showed low nanomolar EC50 values against blood stages of Plasmodium falciparum, demonstrating significant efficacy in reducing parasitemia in rodent malaria models .
Biological Research Applications
Enzyme Inhibition Studies
this compound has been utilized in studies focusing on enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in understanding various biochemical pathways and developing new therapeutic agents .
Pharmacodynamics Insights
Interaction studies have revealed important insights into the pharmacodynamics of this compound, indicating its potential as a lead compound for further drug development targeting specific diseases .
Synthetic Organic Chemistry Applications
Synthesis of Complex Organic Molecules
This compound serves as an intermediate in the synthesis of complex organic molecules and natural products. Its unique chemical structure allows it to participate in various reactions typical of quinoline derivatives, making it a versatile building block in organic synthesis .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of derivatives based on this compound:
-
Synthesis and Evaluation of Antimicrobial Activity
A study synthesized various derivatives from this compound and evaluated their antimicrobial activity against different bacterial strains. The results indicated that specific modifications could enhance biological activity, providing valuable data for future research . -
Structure-Activity Relationship Studies
Research focused on the structure-activity relationship of quinoline derivatives has led to the identification of key structural features that influence biological activity. This knowledge is crucial for designing more effective compounds with targeted therapeutic effects .
Mechanism of Action
The mechanism of action of 6-Benzyloxy-3-bromo-1H-quinolin-4-one depends on its specific application:
Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Quinolinone Derivatives
Key Observations:
Lipophilicity: The benzyloxy group in the target compound increases lipophilicity compared to hydroxy or bromo substituents in analogs like 6-Hydroxy-3,4-dihydro-1H-quinolin-2-one or 6-bromo-2-phenyl-1H-quinolin-4-one. This property may enhance membrane permeability in drug discovery contexts .
Reactivity: The bromine at position 3 offers a reactive site for nucleophilic substitution or cross-coupling reactions, similar to the iodine in 6-Bromo-3-iodo-1-methyl-1H-quinolin-4-one. However, bromine’s lower atomic weight and cost may favor its use in scalable syntheses .
Biological Activity
6-Benzyloxy-3-bromo-1H-quinolin-4-one is a synthetic compound classified within the quinoline family. Its unique structure, characterized by a bromine atom and a benzyloxy group, has been associated with various biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A quinoline core , which is known for its pharmacological properties.
- A benzyloxy group that enhances lipophilicity and potentially improves bioavailability.
- A bromine substituent that may contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 75 µg/mL |
| Escherichia coli | 150 µg/mL |
| Pseudomonas aeruginosa | 9.375 µg/mL |
These findings suggest that the compound is particularly effective against Pseudomonas aeruginosa, a pathogen known for its resistance to multiple drugs.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrate its ability to inhibit the proliferation of cancer cell lines:
| Cell Line | IC50 (µM) | Reference Drug (IC50) |
|---|---|---|
| MCF7 (Breast) | 0.91 | Lapatinib (2.63) |
| HepG2 (Liver) | 0.07 | Afatinib (1.40) |
| PC3 (Prostate) | 0.91 | Afatinib (2.62) |
The compound displayed higher antiproliferative activity compared to established drugs like lapatinib and afatinib, indicating its potential as a therapeutic agent in cancer treatment .
The mechanism by which this compound exerts its biological effects is believed to involve several pathways:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation and survival, similar to other quinoline derivatives.
- Interaction with DNA : Studies suggest that quinoline compounds can intercalate into DNA, disrupting replication and transcription processes.
- Induction of Apoptosis : Evidence indicates that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have documented the efficacy of this compound:
- In vitro Study on MCF7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy Against Resistant Strains : Another investigation highlighted the effectiveness of this compound against multi-drug resistant Staphylococcus aureus, providing a basis for further development in antimicrobial therapies.
Q & A
Q. What are the optimized synthetic routes for 6-Benzyloxy-3-bromo-1H-quinolin-4-one, and how can intermediates be characterized?
The compound can be synthesized via bromination and benzyl protection of a quinolin-4-one precursor. For example, bromination at the 3-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions, followed by benzyloxy group introduction via nucleophilic substitution. Key intermediates (e.g., 6-hydroxy derivatives) should be characterized using -NMR, HRMS, and melting point analysis to confirm purity and structure. For instance, -NMR in DMSO-d may show distinct aromatic proton signals at δ 7.68–7.64 ppm and a benzyloxy singlet at δ 3.97 ppm .
Q. How can researchers validate the purity of this compound for pharmacological studies?
Purity validation requires orthogonal methods:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (e.g., water:acetonitrile).
- Spectroscopy : -NMR integration to assess residual solvents or byproducts.
- Mass spectrometry : HRMS (EI or ESI) to confirm molecular ion peaks (e.g., [M+H] at m/z 282.9845 for related brominated quinolines) .
Q. What are the recommended storage conditions to maintain compound stability?
Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Light-sensitive brominated compounds may decompose under prolonged UV exposure. Stability should be monitored via periodic HPLC analysis .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reactivity or regioselectivity in derivatives of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents. For example, the bromine atom’s electron-withdrawing nature directs electrophilic substitution to the 5- or 8-position. Molecular docking studies may further predict binding affinities to biological targets (e.g., enzymes in antibacterial assays) .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound purity. To address this:
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in quinolin-4-one derivatives?
Systematic SAR requires:
- Variation of substituents : Synthesize analogs with modifications at the 3-bromo or 6-benzyloxy positions.
- Biological testing : Measure IC values against target enzymes (e.g., DNA gyrase).
- Statistical modeling : Use multivariate regression to correlate electronic parameters (Hammett σ) with activity trends .
Q. How can researchers design experiments to probe the mechanism of bromine-mediated reactions in this scaffold?
Mechanistic studies may involve:
- Isotopic labeling : Use to track bromine migration via MS/MS.
- Kinetic profiling : Monitor reaction intermediates under varying temperatures/pH.
- Cross-coupling reactions : Test Suzuki-Miyaura coupling with the 3-bromo group to confirm its reactivity .
Methodological Challenges and Solutions
Q. What are the pitfalls in interpreting NMR spectra of halogenated quinolines, and how can they be mitigated?
Challenges include signal splitting due to quadrupolar bromine () and solvent effects. Solutions:
- Use deuterated DMSO to sharpen aromatic proton signals.
- Compare experimental -NMR with computed spectra (e.g., ACD/Labs or MestReNova) .
Q. How can researchers optimize reaction yields for large-scale synthesis?
Q. What advanced techniques are recommended for analyzing degradation products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
